Berubicin - 677017-23-1

Berubicin

Catalog Number: EVT-446910
CAS Number: 677017-23-1
Molecular Formula: C34H35NO11
Molecular Weight: 633.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Berubicin is a 4'-O-benzylated analogue of the anthracycline derivative doxorubicin, with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, as well as RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB) and can circumvent P glycoprotein/MRP1-mediated efflux.
Overview

Berubicin, also known as WP744 or WPD104, is a novel anthracycline compound developed primarily for the treatment of glioblastoma multiforme, a highly aggressive form of brain cancer. It is distinguished by its ability to cross the blood-brain barrier, a significant challenge in treating central nervous system tumors. The compound was developed in the laboratory of Dr. Waldemar Priebe at the MD Anderson Cancer Center, utilizing innovative approaches that combine molecular modeling and combinatorial chemistry to enhance its therapeutic efficacy against brain tumors .

Source and Classification

Berubicin is classified as an anthracycline, a class of drugs widely recognized for their effectiveness in cancer treatment due to their ability to intercalate DNA and inhibit topoisomerase II. This mechanism disrupts DNA replication and transcription in rapidly dividing cancer cells. Berubicin is synthesized from doxorubicin, another well-known anthracycline, through chemical modifications aimed at improving its pharmacological properties and targeting capabilities .

Synthesis Analysis

Methods and Technical Details

The synthesis of Berubicin involves several chemical reactions starting from doxorubicin. The process includes:

  • Modification of the Sugar Moiety: This alteration enhances the compound's ability to penetrate the blood-brain barrier.
  • Aromatic Ring Structure Modification: Adjustments to the aromatic ring improve the compound's interaction with biological targets.

The synthesis process is optimized for high yield and purity under controlled conditions, including specific temperature, pH, and solvent environments. Industrial production scales up these laboratory methods while maintaining stringent quality control measures .

Molecular Structure Analysis

Structure and Data

Berubicin's molecular structure retains the core features of anthracyclines but includes modifications that facilitate its unique action against glioblastoma. While specific structural data such as molecular weight and precise atomic arrangement are not detailed in the available literature, it is understood that these modifications significantly enhance its ability to traverse the blood-brain barrier compared to traditional anthracyclines like doxorubicin .

Chemical Reactions Analysis

Reactions and Technical Details

Berubicin undergoes various chemical reactions that contribute to its functionality:

  • Oxidation: Berubicin can be oxidized to form quinone derivatives using agents like hydrogen peroxide.
  • Reduction: It can also be reduced to produce hydroquinone derivatives, employing reducing agents such as sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents into the aromatic ring structure, enhancing its reactivity and interaction with biological targets.

These reactions are crucial for understanding how Berubicin can be modified further or how it behaves in biological systems .

Mechanism of Action

Process and Data

The primary mechanisms through which Berubicin exerts its anticancer effects include:

  • DNA Intercalation: Berubicin intercalates between base pairs in DNA, disrupting replication processes essential for tumor growth.
  • Inhibition of Topoisomerase II: By inhibiting this enzyme, Berubicin prevents the relaxation of supercoiled DNA, which is necessary for transcription and replication.
  • Generation of Free Radicals: The drug creates iron-mediated free oxygen radicals that cause oxidative damage to DNA and cell membranes.

These mechanisms collectively lead to the apoptosis (programmed cell death) of rapidly dividing cancer cells, particularly in glioblastoma multiforme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific quantitative data regarding Berubicin's physical properties (such as melting point or solubility) are not extensively documented in the current literature, it is known that:

  • Solubility: The modifications made to Berubicin enhance its solubility in biological fluids compared to traditional anthracyclines.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.

Further studies are likely needed to characterize these properties comprehensively .

Applications

Scientific Uses

Berubicin has significant applications in various fields:

  • Chemistry: It serves as a model compound for studying anthracycline behavior in chemical reactions.
  • Biology: Researchers investigate its potential effects on brain tumors, particularly glioblastoma multiforme.
  • Medicine: Berubicin is primarily being researched for its therapeutic potential against glioblastoma multiforme, with promising results from early clinical trials indicating significant antitumor activity .
Introduction to Berubicin: Chemical Class and Therapeutic Context

Berubicin (RTA 744/WP 744) is a 4′-O-benzyl anthracycline derivative engineered to overcome the blood-brain barrier (BBB), a persistent challenge in treating central nervous system (CNS) malignancies. As a member of the anthracycline class, Berubicin retains the core mechanisms of action of its predecessors—DNA intercalation, topoisomerase II inhibition, and reactive oxygen species generation—while uniquely penetrating brain tissue. This capability positions it as a promising therapeutic candidate for glioblastoma multiforme (GBM), where current treatments face significant limitations due to BBB impermeability and drug resistance [1] [2].

Anthracycline Derivatives: Structural and Functional Classification

Anthracyclines are tetracyclic compounds featuring an anthraquinone chromophore linked to an amino sugar. Clinically established agents like doxorubicin and daunorubicin exert cytotoxicity through:

  • DNA intercalation: Disrupting DNA/RNA synthesis by inserting between base pairs [1] [7].
  • Topoisomerase II poisoning: Stabilizing DNA-enzyme complexes, preventing DNA religation [7] [9].
  • Reactive oxygen species (ROS) generation: Redox cycling of the quinone moiety generates free radicals, causing DNA and membrane damage [7] [9].

Table 1: Structural and Functional Comparison of Selected Anthracyclines

CompoundKey Structural FeaturesBBB PenetrationPrimary Clinical Use
DoxorubicinHydroxy group at C-14NoneSolid tumors, leukemias
DaunorubicinMethoxy group at C-4NoneAcute leukemias
IdarubicinDemethoxy at C-4; increased lipophilicityLimitedLeukemias
Berubicin4′-O-benzyl on daunosamine sugarSignificantCNS malignancies (under investigation)

Berubicin’s structural distinction lies in the 4′-O-benzyl modification covalently bound to the anthracycline glycone ring. This alteration enhances lipophilicity, enabling evasion of efflux transporters (P-glycoprotein and MRP1) that typically restrict anthracycline entry into the brain. In vitro, Berubicin exhibits mid-nanomolar IC₅₀ values and overcomes multidrug resistance mechanisms more effectively than doxorubicin, with a resistance index at least 10-fold lower [1] [4] [9].

Historical Development of Berubicin: Origins at MD Anderson Cancer Center

Berubicin emerged from the rational drug design efforts led by Dr. Waldemar Priebe at the University of Texas MD Anderson Cancer Center. His team employed:

  • Molecular modeling and combinatorial chemistry: To synthesize a library of DNA-binding agents resistant to efflux transporters [2].
  • In vitro screening: Against P-gp/MRP1-overexpressing cell lines, identifying Berubicin as a lead compound with optimized brain penetration and potency [2].

Preclinical studies demonstrated Berubicin’s superior tumor uptake in orthotopic glioblastoma models compared to conventional anthracyclines. This prompted clinical translation, with Phase I trials (NCT00526812) revealing a 44% clinical benefit rate in recurrent GBM patients, including one durable complete response exceeding 10 years [2] [5] [6]. These findings catalyzed further development by CNS Pharmaceuticals, including global Phase II trials (NCT04762069) comparing Berubicin to lomustine in recurrent GBM [5] [8].

Unmet Medical Needs in Glioblastoma Multiforme (GBM) and CNS Malignancies

GBM remains one of the most aggressive and treatment-resistant cancers, with a median survival of 12–18 months post-diagnosis. Key challenges include:

  • Blood-brain barrier limitations: >98% of small-molecule drugs fail to achieve therapeutic CNS concentrations. Conventional anthracyclines are substrates for P-gp efflux pumps, preventing tumor exposure [9] [10].
  • Resistance to temozolomide (TMZ): The first-line alkylating agent shows efficacy in only 50% of patients, largely due to MGMT overexpression enabling DNA repair. No second-line therapy has significantly improved survival since TMZ’s 2005 approval [5] [10].
  • Tumor heterogeneity: GBM’s molecular complexity (e.g., IDH wild-type status) limits targeted therapies [10].

Table 2: Clinical Trial Outcomes for Berubicin in Recurrent GBM

Study PhasePatient PopulationKey Efficacy FindingsReference
Phase IRecurrent GBM (n=27)44% clinical benefit rate (1 CR, 2 PR, 9 SD) [2] [6]
Phase II (Interim)Recurrent GBM (n=105, Berubicin arm)OS comparable to lomustine; no cardiotoxicity observed [5] [8]
Phase II (Primary Analysis)Recurrent GBM (n=252)Clinically relevant OS/PFS vs. lomustine; no statistical superiority in OS (primary endpoint) [8]

Berubicin addresses these gaps by leveraging topoisomerase II inhibition independent of MGMT status. Its BBB penetration circumvents a fundamental limitation of existing chemotherapeutics, while its novel structure avoids the cardiotoxicity typical of anthracyclines—even with prolonged administration [8] [9].

Properties

CAS Number

677017-23-1

Product Name

Berubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C34H35NO11

Molecular Weight

633.6 g/mol

InChI

InChI=1S/C34H35NO11/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3/t16-,20-,22-,24-,33+,34-/m0/s1

InChI Key

FIGNGSHKNAHTSH-JJMFXPFOSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.